molecular formula C20H21FN6O B610772 Selitrectinib CAS No. 2097002-61-2

Selitrectinib

カタログ番号 B610772
CAS番号: 2097002-61-2
分子量: 380.4274
InChIキー: OEBIHOVSAMBXIB-SJKOYZFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selitrectinib, also known as LOXO-195 and BAY 2731954, is an orally bioavailable, selective tropomyosin-related-kinase (TRK) inhibitor with potential antineoplastic activity . It specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . This prevents neurotrophin-TRK interaction and TRK activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .


Synthesis Analysis

Selitrectinib was designed to overcome resistance mediated by acquired kinase domain mutations . It was developed through structure modeling to overcome resistance mediated by acquired kinase domain mutations .


Chemical Reactions Analysis

Selitrectinib was markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . Following oral administration at 10 mg/kg, selitrectinib brain-to-plasma ratios were increased in Abcb1a/1b−/− (twofold) and Abcb1a/1b;Abcg2−/− (5.8-fold) compared with wild-type mice, but not in single Abcg2−/− mice .

科学的研究の応用

Overcoming Drug Resistance in Cancer Therapy

Selitrectinib has been identified as a next-generation TRK inhibitor designed to overcome resistance in TRK fusion-positive cancers. It targets acquired resistance mutations that reduce the efficacy of first-generation TRK inhibitors like larotrectinib . This application is crucial for patients whose tumors have developed resistance to initial treatments, providing a new avenue for disease control.

Pediatric Oncology

Clinical trials have been conducted to test the safety and efficacy of Selitrectinib in children with cancers that have a change in NTRK genes. This research is significant as it may offer a targeted therapy option for pediatric cancers, which often have limited treatment options .

Pharmacokinetics and Drug Distribution

Studies have explored the roles of multidrug efflux transporters and drug-metabolizing enzymes in the pharmacokinetics of Selitrectinib. Understanding how Selitrectinib is absorbed, distributed, and metabolized can inform dosage and administration strategies to optimize its clinical application .

Brain and Testis Accumulation

Research has indicated that Selitrectinib’s accumulation in the brain and testis is restricted by certain transporters and can be altered by pharmacological inhibition. These findings may lead to improved strategies for delivering Selitrectinib to these specific tissues when treating cancers located in the brain or testis .

Solid Tumor Treatment

Selitrectinib shows promise in treating a wide range of solid tumors with NTRK gene fusions. Its ability to target TRK proteins even after the development of resistance mutations makes it a valuable therapeutic candidate for ongoing cancer treatment .

Advanced Solid Tumors with NTRK Fusions

The compound is being investigated for its effectiveness in adults with advanced solid tumors harboring NTRK fusions, particularly those who have relapsed or are unresponsive to prior TRK inhibitor therapies. This application underscores the need for continued innovation in the treatment of advanced malignancies .

作用機序

Target of Action

Selitrectinib, also known as LOXO-195, is a potent inhibitor that specifically targets and binds to Tropomyosin receptor kinases (TRKs), including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . These TRKs are encoded by the NTRK1, NTRK2, and NTRK3 genes .

Mode of Action

Selitrectinib interacts with its targets by binding to TRKs, thereby preventing neurotrophin-TRK interaction and TRK activation . This interaction leads to both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .

Biochemical Pathways

The primary biochemical pathway affected by Selitrectinib involves the aberrant TRK kinase activity driven by oncogenic translocations involving the NTRK genes . These translocations produce fusions linking the kinase domain to the transcriptional regulatory elements and upstream coding regions of a variety of genes . The fusions lead to aberrant TRK kinase activity, driving oncogenesis .

Pharmacokinetics

The pharmacokinetics of Selitrectinib involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex play a significant role in Selitrectinib’s pharmacokinetics . These factors substantially restrict Selitrectinib’s brain accumulation and oral availability .

Result of Action

The result of Selitrectinib’s action is the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins . This leads to a reduction in tumor size and potentially a halt in tumor progression .

Action Environment

The action of Selitrectinib can be influenced by environmental factors such as the presence of certain proteins and enzymes in the body. For instance, the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex can affect the bioavailability and distribution of Selitrectinib . Pharmacological inhibition of these factors can reverse the restrictions they impose on Selitrectinib’s brain accumulation and oral availability .

Safety and Hazards

Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of Selitrectinib is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .

将来の方向性

Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .

特性

IUPAC Name

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIHOVSAMBXIB-SJKOYZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2097002-61-2
Record name Selitrectinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selitrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SELITRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。